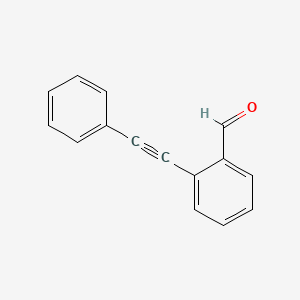

2-(Phenylethynyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSQNHMKRHPAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434149 | |

| Record name | 2-(phenylethynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59046-72-9 | |

| Record name | 2-(phenylethynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59046-72-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-(Phenylethynyl)benzaldehyde

An In-depth Technical Guide to the Synthesis of 2-(Phenylethynyl)benzaldehyde

Abstract

This compound (CAS No: 59046-72-9) is a pivotal bifunctional molecule that serves as a versatile building block in modern organic synthesis.[1] Its unique structure, featuring both an aldehyde and a phenylethynyl group, allows for a wide array of subsequent chemical transformations. This guide provides a comprehensive overview of the principal synthetic methodology for this compound, focusing on the Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss critical parameters for process optimization. This document is intended for researchers, chemists, and drug development professionals who require a reliable and scalable synthesis for this valuable intermediate.

Introduction: The Strategic Importance of this compound

In the landscape of synthetic chemistry, intermediates that offer multiple, distinct points for chemical elaboration are of paramount importance. This compound fits this description perfectly. The aldehyde functionality is a classical handle for reactions such as Wittig olefination, reductive amination, and condensation, while the alkyne group is a gateway to cycloadditions, metal-catalyzed transformations, and multicomponent reactions.

This dual reactivity makes this compound a highly sought-after precursor for the synthesis of complex polycyclic aromatic systems and heterocycles, including substituted naphthalenes, isoquinolines, and isoindolines.[2][3][4] These structural motifs are prevalent in pharmaceuticals, organic materials, and fluorescent dyes, underscoring the compound's significance in both academic research and industrial drug development.[1][5] The most robust and widely adopted method for its synthesis is the palladium and copper co-catalyzed Sonogashira coupling.[6][7]

Core Methodology: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful and versatile method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne.[5] Its discovery in 1975 revolutionized alkyne synthesis by allowing reactions to proceed under remarkably mild conditions, a significant improvement over previous methods.[7]

The Catalytic Cycle: A Mechanistic Rationale

The reaction's efficacy stems from a synergistic interplay between a palladium catalyst and a copper(I) co-catalyst, each driving a distinct but interconnected catalytic cycle. The process is typically performed in the presence of an amine base, which serves both to deprotonate the alkyne and to neutralize the hydrogen halide generated during the reaction.[7]

The generally accepted mechanism involves two primary cycles:

-

The Palladium Cycle: This cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (e.g., 2-bromobenzaldehyde) to form a Pd(II) complex. This step is often the rate-determining step.

-

The Copper Cycle: Concurrently, the terminal alkyne (phenylacetylene) reacts with the copper(I) salt (e.g., CuI) in the presence of the amine base to form a highly reactive copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers its acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst. This crucial step links the two cycles.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Critical Reagent and Parameter Selection

The success of the synthesis hinges on the appropriate selection of reagents and reaction conditions. High yields are consistently achievable when these factors are carefully controlled.

| Parameter | Recommended Choice | Rationale & Field Insights |

| Aryl Halide | 2-Bromobenzaldehyde | While 2-iodobenzaldehyde exhibits higher reactivity, 2-bromobenzaldehyde offers a good balance of reactivity and cost-effectiveness. The reactivity order is I > Br >> Cl.[7] |

| Alkyne | Phenylacetylene | The terminal alkyne partner for the coupling. |

| Pd Catalyst | PdCl₂(PPh₃)₂ | A commercially available, reliable, and robust catalyst for this transformation. Typical loading is 1-2 mol%.[8] |

| Cu(I) Co-catalyst | Copper(I) Iodide (CuI) | Essential for the formation of the copper acetylide intermediate, facilitating the reaction under mild conditions. Typical loading is 0.5-1 mol%.[8] Note: Copper can promote undesired alkyne homocoupling (Glaser coupling).[7] |

| Base/Solvent | Triethylamine (NEt₃) | Acts as both the base to form the acetylide and as the solvent. Using it in excess drives the reaction to completion.[8] |

| Temperature | 50-60 °C | Mild heating is sufficient to achieve a reasonable reaction rate without significant side product formation.[8] |

| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing the oxidation of the Pd(0) active species and potential oxidative side reactions of the aldehyde.[8] |

Validated Experimental Protocol

The following protocol is adapted from a procedure reported by the Royal Society of Chemistry and has been validated for its high yield and reproducibility.[8]

Materials & Equipment

-

Chemicals:

-

2-Bromobenzaldehyde (3.70 g, 20.0 mmol, 1.0 equiv)

-

Phenylacetylene (2.08 g, 20.4 mmol, 1.02 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.28 g, 0.40 mmol, 2 mol%)

-

Copper(I) iodide [CuI] (38 mg, 0.20 mmol, 1 mol%)

-

Triethylamine (NEt₃), anhydrous (80 mL)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel (for column chromatography)

-

Hexane/Ethyl Acetate (for eluent)

-

-

Equipment:

-

100 mL two-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen or Argon gas line with manifold

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Step-by-Step Synthesis Workflow

-

Reaction Setup: A 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is assembled. The system is flushed with nitrogen gas to ensure an inert atmosphere.

-

Reagent Addition: To the flask, add 2-bromobenzaldehyde (3.70 g, 20.0 mmol), PdCl₂(PPh₃)₂ (0.28 g, 0.40 mmol), and CuI (38 mg, 0.20 mmol). Then, add 80 mL of anhydrous triethylamine.

-

Initiation: Add phenylacetylene (2.08 g, 20.4 mmol) to the stirring mixture.

-

Reaction: The resulting mixture is heated to 50 °C under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding distilled water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: The combined organic extracts are washed with brine and then dried over anhydrous MgSO₄.

-

Concentration: The drying agent is filtered off, and the volatile materials are removed in vacuo using a rotary evaporator.

-

Purification: The resulting crude material is purified by flash column chromatography on silica gel using a hexane:ethyl acetate (95:5) eluent system to yield the final product.[8]

Expected Results and Characterization

-

Yield: ~94%[8]

-

Appearance: Brown oil[8]

-

¹H NMR (400 MHz, CDCl₃): δ 10.65 (s, 1H, CHO), 7.95 (d, 1H), 7.64 (d, 1H), 7.55-7.60 (m, 3H), 7.45 (t, 1H), 7.36-7.40 (m, 3H).[8]

-

¹³C NMR (100 MHz, CDCl₃): δ 191.7, 135.8, 133.7, 133.2, 131.6, 129.0, 128.6, 128.5, 127.2, 126.8, 122.3, 96.3, 84.8.[8]

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low or No Reaction | Inactive Catalyst | Ensure the reaction is run under a strict inert atmosphere to prevent catalyst decomposition. Use fresh, high-quality catalysts. |

| Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition | This can occur if the reaction is overheated or if oxygen is present. Maintain the recommended temperature and a positive nitrogen pressure. |

| Significant Homocoupling Byproduct (Diphenylacetylene) | Overactive Copper Catalyst | Minimize by ensuring a strict inert atmosphere. In persistent cases, a copper-free Sonogashira protocol may be explored, though this often requires specialized ligands and harsher conditions.[7][9] |

| Low Yield After Purification | Product Degradation on Silica | Aldehydes can be sensitive to acidic silica gel.[10] If degradation is suspected, the silica gel can be neutralized by pre-washing with a solvent mixture containing 1-2% triethylamine. |

| Product Oxidation | Air Exposure | The aldehyde can oxidize to the corresponding carboxylic acid upon prolonged exposure to air. Store the final product under an inert atmosphere at a low temperature (2-8°C).[11] |

Conclusion

The Sonogashira cross-coupling of 2-bromobenzaldehyde and phenylacetylene stands as the premier method for synthesizing this compound. The protocol detailed in this guide is robust, high-yielding, and scalable. By carefully controlling the reaction parameters, particularly the inert atmosphere and temperature, researchers can reliably produce this valuable intermediate. The strategic importance of this compound as a precursor to complex molecular architectures ensures that its synthesis will remain a critical procedure for professionals in drug discovery, materials science, and synthetic chemistry.

References

- Electronic Supplementary Information for "Copper-Catalyzed Aerobic Oxidative Annulation of 2-Alkynylbenzaldehydes and Amines for the Synthesis of 4-Acylisoquinolones". The Royal Society of Chemistry, 2012. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbYgYUWhnzZqDJ1iPHjmWGl8opjCwmEjJv-WqI5KMctAZVCVqEGN08SySV5dUQoFcmt5gBP9SAXg9WhIfS_1otnM47rl2PUIUOpVAsZn1o_pZEM6Ic7AaAXD2dmcf7XMQ9oYvnRTAQarrolHbQK9T4eFGUiMGk1g==]

- Keglevich, G., et al. "Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide." RSC Advances, 2021. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd4tl-MVTOCDb96MS46yhKzZlQW3K_rxvpBNjUB9OyXA65sP3GfeJmcUQn4QSY-DC12yUsdprivZWfYuR6JT-yLWlJBZ64He6QYhVYKPqqAaMFAnmUOhkgLx3GfWvZhETw4lrwB-PvFeMY5k1xZZTDhQWrBddBAvA=]

- Umeda, R., et al. "Metal-Free Benzannulation to Synthesis of 2,3-Disubstituted Naphthalenes: Reaction of this compound and Alkynes by Brønsted Acid." Bulletin of the Chemical Society of Japan, Oxford Academic, 2016. [URL: https://academic.oup.com/bcsj/article/89/1/104/5983578]

- "Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide." pharmalab.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6oevF2gO63sp7D2mmXUSy8ITosIXkAbv4sbRTC_2LgwqJGdjqhBf-h3QPlBfR57GWx_fUpYmvZ2Ka3uBXnNt6KsVWy0XFoWxbP5ViwDkpNK3kqSLzvWxh3kT5r6BzY-61r7bgMwgyHAr9EgG_dGHfgGVQ_xLijviq0Pll5OnFEEdVEHvzjukBxt_YXcff0Sm746xpdc7WpxuLagSAs7plb4YYTT2NrP1Fef1pdu2vG8FsVV6ZymFOD7rMlh0hir7vwzEUQLrYo37Qc2cVWwZudptVb3Elx4GkcCEn_Ylyz4HCDeJKnhoZqzuJFdA=]

- Keglevich, G., et al. "Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide." ResearchGate, 2021. [URL: https://www.researchgate.net/publication/355060867_Synthetic_and_mechanistic_studies_of_the_multicomponent_reaction_of_2-phenylethynylbenzaldehyde_primary_amine_and_diphenylphosphine_oxide]

- "Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide." RSC Publishing, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/re/d1re00281k]

- "Metal-Free Benzannulation to Synthesis of 2,3-Disubstituted Naphthalenes: Reaction of this compound and Alkynes by Brønsted Acid." Oxford Academic, 2016. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVxMh7nStfhRz0m32F8HCCRuRK__4f4ESqEcvPHTpb9OmBvHkp3QYxl0NRjaZ-E6mn30OluyWlNIqjBdCePfJhCfVf-7pnYoWQ67gLFfJHGypVCseKfmTzu17jmXzPe_lR2G-31oOUDw16vgEgcwn94RkE1aducMRNYA==]

- "Organic Syntheses Procedure." orgsyn.org. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0159]

- "Sonogashira Coupling." Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]

- "Sonogashira coupling." Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]

- "How to synthesize benzaldehyde from phenylethene." Quora, 2018. [URL: https://www.quora.

- "Flow Chemistry: Sonogashira Coupling." thieme-chemistry.com. [URL: https://www.thieme-chemistry.com/fileadmin/user_upload/produktsites/pdf/10.1055-s-0032-1316584_p0175.pdf]

- Popovics-Tóth, N., et al. "Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System." National Institutes of Health (NIH), 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8540455/]

- "Method of producing phenylethynyl derivatives of aromatic compounds." Google Patents, 2014. [URL: https://patents.google.

- "The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles." scielo.br. [URL: https://www.scielo.br/j/jbs/a/yK8G9GzYhYmKq3QG8Lg3Bfk/?

- "Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts." National Institutes of Health (NIH), 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10678310/]

- "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl." ACS Omega, 2018. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b01868]

- "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl." National Institutes of Health (NIH), 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648834/]

- "Sonogashira coupling reaction of aryl halides with phenylacetylene." ResearchGate. [URL: https://www.researchgate.

- "this compound." CymitQuimica. [URL: https://www.cymitquimica.com/cas/59046-72-9]

- "Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles." Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2007/dt/b613396a]

- "this compound | 59046-72-9." Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/a114758]

- "this compound | 59046-72-9." Tokyo Chemical Industry Co., Ltd. (APAC). [URL: https://www.tcichemicals.com/APAC/en/p/P2914]

- "59046-72-9|this compound|BLD Pharm." bldpharm.com. [URL: https://www.bldpharm.com/products/59046-72-9.html]

- "identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde." Benchchem. [URL: https://www.benchchem.com/uploads/troubleshooting/2-[3-(Benzyloxy)

- "this compound | 59046-72-9." Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/751761]

- "this compound | C15H10O | CID 10013210." PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10013210]

Sources

- 1. CAS 59046-72-9: this compound | CymitQuimica [cymitquimica.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide - pharmalab [pharmalab.hu]

- 4. Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. This compound | 59046-72-9 [sigmaaldrich.com]

physicochemical properties of 2-(Phenylethynyl)benzaldehyde

An In-Depth Technical Guide to 2-(Phenylethynyl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound (PEBA), a versatile bifunctional building block in modern organic synthesis. The document details its core physicochemical and spectroscopic properties, outlines a standard synthetic protocol with mechanistic insights, and explores its reactivity, particularly in complex multicomponent reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of PEBA for the synthesis of novel heterocyclic scaffolds and other advanced molecular structures.

Introduction and Molecular Profile

This compound, CAS RN 59046-72-9, is an aromatic organic compound featuring two key functional groups: a terminal aldehyde and an internal alkyne.[1][2] This ortho-substituted arrangement of a nucleophilic center (the acetylenic bond) and an electrophilic center (the aldehyde carbonyl) within a rigid framework is the foundation of its synthetic utility. The molecule serves as a linchpin in constructing complex polycyclic systems, particularly nitrogen-containing heterocycles of interest in medicinal chemistry and materials science.[1][3] Its reactivity is dominated by the interplay of the aldehyde group, which readily participates in nucleophilic additions and condensations, and the phenylethynyl moiety, which can engage in various coupling and cyclization reactions.[1]

Caption: Core structure of this compound.

Physicochemical and Spectroscopic Profile

The compound typically presents as a yellow to brownish solid or a colorless to yellow/orange clear liquid.[1] It is soluble in common organic solvents like ethanol and dichloromethane, with limited solubility in water.[1] Due to its sensitivity to air and heat, it requires storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[4]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 59046-72-9 | [1][2] |

| Molecular Formula | C₁₅H₁₀O | [1][2][5] |

| Molecular Weight | 206.24 g/mol | [2][5] |

| IUPAC Name | 2-(2-phenylethynyl)benzaldehyde | [2] |

| Appearance | Yellow to brownish solid; Colorless to orange clear liquid | [1][6] |

| Boiling Point | 123-125 °C @ 0.15 Torr; 150 °C @ 0.1 Torr | [5][6] |

| Flash Point | 163 °C | |

| InChI Key | SDSQNHMKRHPAIM-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C(C=C1)C#CC2=CC=CC=C2C=O | [1][2] |

| Storage | Refrigerate (2-8°C) under inert atmosphere |[5][4] |

Table 2: Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity & Coupling Constant (J, Hz) | Assignment | Source |

|---|---|---|---|---|

| ¹H NMR | 10.65 | d, J = 0.4 Hz | Aldehyde CHO | [7] |

| 7.95 | dd, J = 0.8, 7.6 Hz | Ar-H (ortho to CHO) | [7] | |

| 7.64 | dd, J = 0.8, 7.6 Hz | Ar-H | [7] | |

| 7.55-7.60 | m | Ar-H | [7] | |

| 7.45 | tt, J = 0.8, 7.6 Hz | Ar-H | [7] | |

| 7.36-7.40 | m | Ar-H | [7] | |

| ¹³C NMR | 191.7 | - | Aldehyde C=O | [7] |

| 135.8 | - | Ar-C | [7] | |

| 133.7 | - | Ar-C | [7] | |

| 133.2 | - | Ar-C | [7] | |

| 131.6 | - | Ar-C | [7] | |

| 129.0 | - | Ar-C | [7] | |

| 128.6 | - | Ar-C | [7] | |

| 128.5 | - | Ar-C | [7] | |

| 127.2 | - | Ar-C | [7] | |

| 126.8 | - | Ar-C | [7] | |

| 122.3 | - | Ar-C | [7] | |

| 96.3 | - | Alkyne C | [7] |

| | 84.8 | - | Alkyne C |[7] |

Synthesis: The Sonogashira Coupling

The most prevalent and efficient synthesis of this compound is the Sonogashira reaction.[8] This palladium-catalyzed, copper(I)-co-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (2-bromobenzaldehyde).[8][9]

Causality in Experimental Design:

-

Catalysts : A palladium(0) complex, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is the primary catalyst for the cross-coupling cycle.[7][8] Copper(I) iodide (CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which facilitates the crucial transmetalation step to the palladium center.[8][9]

-

Base : An amine base, such as triethylamine (NEt₃), is essential. It serves both as the solvent and as a base to deprotonate the terminal alkyne and to neutralize the hydrogen halide (HBr) formed during the reaction, preventing catalyst deactivation.[7]

-

Inert Atmosphere : The reaction is conducted under a nitrogen or argon atmosphere because the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would inhibit the catalytic cycle.[7]

Caption: Experimental workflow for Sonogashira synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[7]

-

Reaction Setup : To a flame-dried Schlenk flask, add 2-bromobenzaldehyde (e.g., 20.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.40 mmol, 2 mol%), and copper(I) iodide (CuI, 0.20 mmol, 1 mol%).[7]

-

Solvent and Base Addition : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous triethylamine (NEt₃, 80 mL) via cannula.[7]

-

Alkyne Addition : Add phenylacetylene (20.4 mmol, ~1.02 equiv) to the mixture dropwise.[7]

-

Reaction : Heat the resulting mixture at 50°C under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 3-6 hours).[7]

-

Workup : After cooling to room temperature, quench the reaction by adding distilled water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[7]

-

Purification : Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[7] Filter the drying agent and remove the volatile materials under reduced pressure using a rotary evaporator.[7]

-

Chromatography : Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane:ethyl acetate (e.g., 95:5) eluent system to afford the pure product.[7]

Reactivity and Synthetic Applications

The synthetic power of this compound lies in its ability to undergo intramolecular reactions following an initial intermolecular event at the aldehyde. This "domino" or "cascade" reactivity is central to its use in multicomponent reactions (MCRs) for generating molecular complexity in a single step.

Multicomponent Reactions for Heterocycle Synthesis

A prominent application is the three-component reaction of PEBA, a primary amine, and a phosphorus nucleophile (like diphenylphosphine oxide or a dialkyl phosphite).[3][10][11] This reaction can be selectively steered to produce different heterocyclic scaffolds depending on the catalyst and reaction conditions.[3][11]

-

Pathway A (Catalyst-Free) : At room temperature without a catalyst, the reaction typically halts after the initial condensation of the amine with the aldehyde to form an imine, followed by nucleophilic attack by the phosphine oxide. This yields a linear α-amino phosphine oxide product.[3][11]

-

Pathway B (ZrCl₄ Catalysis) : In the presence of a Lewis acid catalyst like zirconium(IV) chloride, the intermediate undergoes an intramolecular hydroamination/cyclization, where the nitrogen attacks the alkyne, leading to the formation of a 1,2-dihydroisoquinoline scaffold.[10][11]

-

Pathway C (AgOAc Catalysis) : With a silver(I) acetate catalyst, a different cyclization pathway is favored, resulting in a 2H-isoindoline product.[10][11]

Caption: Catalyst-dependent reactivity of PEBA.

This catalyst-controlled selectivity makes PEBA a highly valuable tool for building diverse molecular libraries for drug discovery and chemical biology, as isoquinoline and isoindoline cores are prevalent in many biologically active molecules.[12][13]

Purification, Handling, and Safety

Purification:

-

Column Chromatography : The primary method for purifying crude PEBA is flash column chromatography on silica gel.[7][14] A non-polar eluent system, such as hexane with a small percentage of ethyl acetate, is effective.[7]

-

Acid/Base Wash : To remove acidic impurities like the corresponding benzoic acid (formed via oxidation), an acid-base extraction can be performed. Dissolving the crude material in an organic solvent (e.g., diethyl ether) and washing with a mild aqueous base (e.g., 5% sodium bicarbonate solution) will remove the acidic byproduct into the aqueous layer.[14]

Handling and Storage:

-

Inert Atmosphere : Due to the aldehyde's susceptibility to oxidation, the compound should be handled and stored under an inert atmosphere (N₂ or Ar).[4]

-

Temperature : Store in a refrigerator at 2-8°C to minimize degradation.

-

Light : Protect from light to prevent potential photochemical reactions.

Safety:

-

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed.[1]

-

According to GHS classifications, the compound is considered toxic to aquatic life with long-lasting effects.[2] Handle and dispose of the chemical in accordance with local environmental regulations.[2]

Conclusion

This compound is a synthetically powerful and versatile building block. Its value is derived from the orthogonal reactivity of its aldehyde and alkyne functionalities, which can be selectively manipulated through careful selection of catalysts and reaction conditions. The Sonogashira coupling provides a reliable and high-yielding route for its synthesis. Its application in catalyst-controlled multicomponent reactions demonstrates its significant potential for the efficient construction of complex, drug-like heterocyclic scaffolds, making it an indispensable tool for professionals in organic synthesis and medicinal chemistry.

References

- Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide. (No Date). Vertex AI Search.

- This compound | CAS 59046-72-9. (No Date). CymitQuimica.

- This compound | C15H10O | CID 10013210. (No Date). PubChem.

- Electronic Supplementary Information. (No Date). The Royal Society of Chemistry.

- Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide. (2024). RSC Publishing.

- Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide. (2024). RSC Publishing.

- 2-PHENYLETHYNYL-BENZALDEHYDE CAS#: 59046-72-9. (No Date). ChemicalBook.

- This compound | CAS 59046-72-9. (No Date). Hoffman Fine Chemicals.

- This compound | 59046-72-9. (No Date). Sigma-Aldrich.

- Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde. (No Date). Benchchem.

- Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide. (2024). pharmalab.

- This compound | 59046-72-9. (No Date). Sigma-Aldrich.

- Sonogashira coupling. (No Date). Wikipedia.

- This compound | 59046-72-9. (No Date). Tokyo Chemical Industry Co., Ltd. (APAC).

- Sonogashira Coupling. (No Date). Organic Chemistry Portal.

- Synthetic and mechanistic studies of the multicomponent reaction of 2‑(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide† | Request PDF. (No Date). ResearchGate.

- This compound | 59046-72-9. (No Date). BLD Pharm.

- This compound 59046-72-9. (No Date). TCI EUROPE N.V..

Sources

- 1. CAS 59046-72-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C15H10O | CID 10013210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. 59046-72-9|this compound|BLD Pharm [bldpharm.com]

- 5. 2-PHENYLETHYNYL-BENZALDEHYDE CAS#: 59046-72-9 [m.chemicalbook.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. rsc.org [rsc.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 12. Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide - pharmalab [pharmalab.hu]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

A Senior Application Scientist's Technical Guide to 2-(Phenylethynyl)benzaldehyde (CAS: 59046-72-9)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical examination of 2-(phenylethynyl)benzaldehyde, a versatile bifunctional organic compound bearing both an aldehyde and a phenylethynyl moiety. Its unique structure makes it a valuable precursor in a variety of synthetic applications, from the construction of complex heterocyclic systems to the development of novel materials. We will explore its fundamental physicochemical and spectroscopic properties, detail a robust synthetic protocol, investigate its reactivity with a focus on catalyst-dependent multicomponent reactions, and discuss its applications in drug discovery and materials science. This guide is intended to serve as a comprehensive resource, blending established data with mechanistic insights to empower researchers in their experimental design and execution.

Core Physicochemical and Spectroscopic Profile

This compound is an organic compound that typically appears as a yellow to brownish solid or a clear, dark red/brown liquid.[1][2] It is characterized by its solubility in common organic solvents like ethanol and dichloromethane, with limited solubility in water.[1]

Key Properties

A summary of the compound's essential properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 59046-72-9 | [3] |

| Molecular Formula | C₁₅H₁₀O | [1][3] |

| Molecular Weight | 206.24 g/mol | [3] |

| IUPAC Name | 2-(2-phenylethynyl)benzaldehyde | [3] |

| Appearance | Yellow to brownish solid or liquid | [1] |

| Boiling Point | 150 °C @ 0.1 Torr; 123-125 °C @ 0.15 Torr | [2] |

| Storage Temperature | 2-8°C under an inert atmosphere | [4] |

| SMILES | c1ccc(cc1)C#Cc1ccccc1C=O | [1] |

| InChIKey | SDSQNHMKRHPAIM-UHFFFAOYSA-N | [3][4] |

Spectroscopic Signature

Confirmation of the structure and purity of this compound is critically dependent on spectroscopic analysis. The key identifying features are detailed below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most characteristic signal is the aldehydic proton, which appears as a singlet or doublet at a highly deshielded chemical shift, around δ 10.65 ppm.[5] This significant downfield shift is due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[6] The aromatic protons typically appear as a complex multiplet pattern between δ 7.36 and 7.95 ppm.[5]

-

¹³C NMR: The carbonyl carbon provides a key diagnostic peak at approximately δ 191.7 ppm.[5] The two sp-hybridized carbons of the alkyne moiety are also distinctive, appearing around δ 84.8 and 96.3 ppm.[5] Aromatic carbons resonate in the typical δ 122-136 ppm range.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two strong absorption bands. The C=O stretch of the conjugated aldehyde is prominent around 1684-1701 cm⁻¹.[5] The C≡C triple bond stretch of the internal alkyne is also observable, though it can be weaker than a terminal alkyne.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition, with the exact mass for the protonated molecule [M+H]⁺ calculated as 207.0804. The monoisotopic mass is 206.073164938 Da.[3]

Synthesis Protocol: Sonogashira Cross-Coupling

The most reliable and high-yielding synthesis of this compound is achieved via a Sonogashira cross-coupling reaction. This method provides an efficient route by forming the key carbon-carbon bond between the aromatic ring and the alkyne.

Causality of Reagent Selection

-

Reactants: 2-Bromobenzaldehyde is chosen as the sp²-hybridized carbon source. Phenylacetylene serves as the sp-hybridized coupling partner.

-

Catalyst System: A dual-catalyst system is employed. A palladium complex, such as PdCl₂(PPh₃)₂, is the primary catalyst for the cross-coupling cycle. A copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst, facilitating the activation of the alkyne.[5]

-

Solvent/Base: An amine base, such as triethylamine (NEt₃), is used. It serves a dual purpose: acting as the solvent and scavenging the HBr byproduct generated during the reaction, which prevents catalyst deactivation.[5]

Experimental Workflow

The following protocol is adapted from established literature procedures which report yields up to 94%.[5]

Caption: Sonogashira synthesis workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a reaction vessel, add 2-bromobenzaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.01 eq).[5]

-

Inert Atmosphere: Add degassed triethylamine (NEt₃) as the solvent and purge the vessel with an inert gas (e.g., nitrogen or argon).[5]

-

Reactant Addition: Add phenylacetylene (approx. 1.02 eq) to the mixture.[5]

-

Reaction: Heat the resulting mixture to 50°C and stir under the inert atmosphere. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.[5]

-

Work-up: Upon completion, cool the reaction to room temperature and remove the volatile materials under reduced pressure.

-

Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over a drying agent like MgSO₄.[5]

-

Purification: Concentrate the organic extract and purify the crude material by flash column chromatography on silica gel, using an eluent system such as hexane:ethyl acetate (95:5) to afford the pure product.[5]

Key Reactions and Mechanistic Considerations

The dual functionality of this compound makes it a powerful synthon. The aldehyde can undergo standard transformations like nucleophilic addition, while the alkyne can participate in cyclization reactions. A compelling demonstration of its utility is in catalyst-controlled multicomponent reactions.

Catalyst-Dependent Selectivity in Three-Component Reactions

Recent studies have shown that the reaction between this compound, a primary amine, and diphenylphosphine oxide can yield one of three distinct products, with the outcome dictated entirely by the choice of catalyst.[7][8] This highlights a sophisticated level of chemical control that is highly valuable in library synthesis and drug discovery.

-

Pathway A (No Catalyst): In the absence of a catalyst, the reaction proceeds via the formation of an imine intermediate, followed by nucleophilic attack of the phosphine oxide. This yields the linear α-amino phosphine oxide product.[7][8]

-

Pathway B (Zirconium(IV) Chloride): When ZrCl₄ is used as a Lewis acid catalyst, it activates the alkyne, promoting an intramolecular hydroamination/cyclization cascade after the initial formation of the α-amino phosphine oxide. This selectively leads to the 1,2-dihydroisoquinoline scaffold.[7]

-

Pathway C (Silver(I) Acetate): With a silver catalyst like AgOAc, a different cyclization pathway is favored. The silver(I) cation is known to be highly oxophilic and can coordinate to the phosphinoyl oxygen, facilitating a rearrangement and cyclization to form the thermodynamically more stable 2H-isoindole derivative.[7]

Caption: Catalytic control over product formation in a three-component reaction.

Applications in Research and Development

-

Drug Discovery and Medicinal Chemistry: This compound is a key building block for synthesizing heterocyclic scaffolds like isoquinolines and isoindoles, which are prevalent in biologically active molecules and natural products.[7][9] The ability to selectively generate these scaffolds through catalyst control is a significant advantage in creating diverse molecular libraries for screening.

-

Materials Science: Due to its conjugated aromatic system, this compound and its derivatives exhibit interesting photophysical properties.[1] This makes them candidates for applications in the development of fluorescent dyes and functional materials for optoelectronic devices.[1]

-

Organic Synthesis: Beyond the reactions discussed, it serves as a versatile intermediate for constructing complex polycyclic aromatic systems and other elaborate molecular architectures.

Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound.

Hazard Profile

The compound is associated with the following GHS hazard statements:

Recommended Procedures

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[12][13] Avoid breathing fumes or dust.[11] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[2] The recommended storage temperature is between 2-8°C in a cool, dry place away from ignition sources.[2][4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][13] Do not allow the product to enter drains.[12]

Conclusion

This compound is a compound of significant synthetic value, offering researchers a gateway to complex molecular designs. Its predictable synthesis via Sonogashira coupling and, more importantly, its nuanced reactivity in catalyst-controlled multicomponent reactions, underscore its utility. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as outlined in this guide, is crucial for leveraging its full potential in the fields of organic synthesis, drug discovery, and materials science.

References

- CymitQuimica. (n.d.). CAS 59046-72-9: this compound.

- Keglevich, G., et al. (n.d.). Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide. Royal Society of Chemistry.

- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10013210, this compound.

- Chiba, S., et al. (2012). Electronic Supplementary Information for "Copper-Catalyzed Synthesis of 4-Bromoisoquinolones". The Royal Society of Chemistry.

- Sigma-Aldrich. (n.d.). This compound Product Page.

- AK Scientific, Inc. (n.d.). 5-Fluoro-2-(phenylethynyl)benzaldehyde Safety Data Sheet.

- Bálint, E., et al. (2024). Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide. Reaction Chemistry & Engineering.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- ChemicalBook. (n.d.). 2-PHENYLETHYNYL-BENZALDEHYDE CAS#: 59046-72-9.

- Kasturi Aromatics. (n.d.). Material Safety Data Sheet SDS/MSDS - Benzaldehyde.

- ChemicalBook. (n.d.). 2-PHENYLETHYNYL-BENZALDEHYDE | 59046-72-9.

- Bálint, E., et al. (2024). Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide. RSC Publishing.

- Supporting Information. (n.d.). General procedure for the synthesis of compounds.

- ChemicalBook. (n.d.). 2-PHENYLETHYNYL-BENZALDEHYDE(59046-72-9) 1H NMR spectrum.

- ResearchGate. (n.d.). Request PDF: Synthetic and mechanistic studies of the multicomponent reaction of 2‑(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide†.

- Apollo Scientific. (n.d.). 59046-72-9 Cas No. | this compound.

- Unknown. (n.d.). Spectroscopic Analysis of Organic Compounds.

- Hoffman Fine Chemicals. (n.d.). CAS 59046-72-9 | this compound | MFCD09030317.

Sources

- 1. CAS 59046-72-9: this compound | CymitQuimica [cymitquimica.com]

- 2. 2-PHENYLETHYNYL-BENZALDEHYDE CAS#: 59046-72-9 [m.chemicalbook.com]

- 3. This compound | C15H10O | CID 10013210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 59046-72-9 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 59046-72-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. aksci.com [aksci.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Phenylethynyl)benzaldehyde (PEB)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylethynyl)benzaldehyde (PEB), a bifunctional organic molecule with the chemical formula C15H10O, stands as a cornerstone in contemporary organic synthesis.[1][2] Its unique architecture, featuring a benzaldehyde group ortho to a phenylethynyl moiety, provides a fascinating platform for exploring molecular dynamics and reactivity. This guide offers a comprehensive exploration of the structural and conformational properties of PEB, delving into the subtle interplay of electronic and steric factors that govern its behavior. Understanding these fundamental characteristics is paramount, as PEB serves as a versatile precursor for a diverse array of complex molecules, including polycyclic aromatic hydrocarbons, heterocycles, and pharmacologically relevant scaffolds.[3][4] Its utility in the synthesis of substituted naphthalenes and various nitrogen- and phosphorus-containing cyclic compounds underscores its significance in medicinal chemistry and materials science.[3][5]

Part 1: Molecular Structure and Spectroscopic Characterization

The structural framework of this compound is characterized by a planar benzaldehyde ring connected to a linear phenylethynyl group. This arrangement facilitates a rich and informative spectroscopic profile, which is crucial for its identification and for understanding its electronic properties.

Connectivity and Hybridization

The molecule's backbone is composed of sp2-hybridized carbons in the two aromatic rings and the carbonyl group, and sp-hybridized carbons in the acetylenic linkage. This combination of trigonal planar and linear geometries gives rise to a relatively rigid yet conformationally dynamic system. The IUPAC name for this compound is 2-(2-phenylethynyl)benzaldehyde.[1]

Spectroscopic Fingerprints

Spectroscopic methods provide a powerful toolkit for elucidating the structure of PEB.

-

NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum of PEB is characterized by distinct signals in the aromatic region and a signature downfield signal for the aldehydic proton.[6][7] The ¹³C NMR spectrum further corroborates the structure with signals corresponding to the carbonyl carbon, the quaternary carbons of the alkyne, and the aromatic carbons.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum of PEB displays characteristic absorption bands that confirm the presence of its key functional groups. A sharp peak corresponding to the C≡C triple bond stretch is typically observed, alongside a strong absorption for the C=O carbonyl stretch of the aldehyde.[6]

-

Mass Spectrometry (MS): Mass spectrometric analysis of PEB reveals a molecular ion peak corresponding to its molecular weight of approximately 206.24 g/mol , confirming its elemental composition.[1][8]

Table 1: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Typical Value/Range |

| ¹H NMR | Aldehyde Proton (CHO) | ~10.6 ppm[6] |

| Aromatic Protons | 7.3 - 8.2 ppm[6][7] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~192 ppm[6] |

| Alkyne Carbons (C≡C) | 83 - 101 ppm[6] | |

| IR Spectroscopy | C=O Stretch | ~1690-1701 cm⁻¹[6] |

| C≡C Stretch | ~2200-2225 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 206[8] |

Part 2: Conformational Analysis: A Tale of Two Rotamers

The conformational landscape of PEB is dominated by the rotation around the single bond connecting the formyl group to the phenyl ring. This rotation gives rise to two distinct planar conformers, the relative stability of which dictates the molecule's overall shape and reactivity.

The Rotational Barrier of the Formyl Group

The two primary planar conformations of PEB are the O-trans and O-cis rotamers. In the O-trans (or anti) conformation, the carbonyl oxygen of the aldehyde points away from the phenylethynyl substituent. Conversely, in the O-cis (or syn) conformation, the carbonyl oxygen is directed towards the phenylethynyl group. The interconversion between these two rotamers is hindered by a rotational energy barrier.

Experimental and Computational Insights

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences and rotational barriers of molecules like PEB.[11][12] These calculations can provide valuable insights into the relative energies of the O-cis and O-trans conformers and the transition state that separates them.

Factors Influencing Conformational Preference

The equilibrium between the O-cis and O-trans conformers is governed by a delicate balance of several factors:

-

Steric Hindrance: The bulky phenylethynyl group can sterically clash with the formyl group, influencing which rotamer is more stable.

-

Electronic Effects: Dipole-dipole interactions between the polar carbonyl group and the electron-rich alkyne can play a significant role in stabilizing one conformation over the other.

-

Non-covalent Interactions: Weak intramolecular interactions, such as C-H···O hydrogen bonds, can also contribute to the conformational preference.

The interplay of these factors determines the potential energy surface for the rotation of the formyl group, with the minima corresponding to the stable O-cis and O-trans conformers.

Part 3: Synthesis and Reactivity

The synthesis of PEB is well-established, and its unique structure makes it a valuable substrate for a variety of chemical transformations, particularly intramolecular cyclizations.

Synthetic Protocols

A common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium- and copper-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne (phenylacetylene) with an aryl halide (2-bromobenzaldehyde or 2-iodobenzaldehyde).[6]

Experimental Protocol: Sonogashira Coupling for the Synthesis of PEB [6]

-

Reaction Setup: To a solution of 2-bromobenzaldehyde, PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%) in triethylamine, add phenylacetylene.

-

Reaction Conditions: Heat the resulting mixture under a nitrogen atmosphere at 50 °C.

-

Workup: After the reaction is complete, quench the reaction mixture with distilled water and extract with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over MgSO₄, and remove the volatile materials in vacuo. Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for the synthesis of PEB.

Key Reactions and Mechanistic Considerations

The proximate arrangement of the aldehyde and alkyne functionalities in PEB facilitates a range of intramolecular cyclization reactions, leading to the formation of various carbocyclic and heterocyclic systems.[13][14] These reactions are often triggered by acid or metal catalysts.[3][5] For instance, in the presence of a Brønsted acid, PEB can react with other alkynes to form 2,3-disubstituted naphthalenes.[5]

The conformational equilibrium between the O-cis and O-trans rotamers can significantly influence the course of these cyclization reactions. The reactive conformation, which allows for the necessary orbital overlap for bond formation, may not be the most stable ground-state conformation. Therefore, the energy barrier to rotation can play a crucial role in the overall reaction kinetics.

Caption: Generalized cyclization pathway of PEB.

Part 4: Applications and Future Directions

The rich chemistry and unique structural features of this compound have led to its application in diverse scientific fields.

Medicinal Chemistry

PEB serves as a valuable building block for the synthesis of complex molecules with potential biological activity.[3] The carbocyclic and heterocyclic scaffolds derived from PEB are found in numerous natural products and pharmaceutical agents.

Materials Science

The conjugated system of PEB makes it an attractive component for the synthesis of organic electronic materials.[4] Its derivatives have been explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent dyes, owing to their potential photophysical properties.[4]

Future Outlook

The continued exploration of the reactivity of this compound promises the discovery of novel chemical transformations and the synthesis of new functional molecules. Further computational and experimental studies on its conformational dynamics will provide a deeper understanding of its structure-reactivity relationships, paving the way for the rational design of new catalysts and synthetic methodologies.

Conclusion

This compound is a molecule of significant interest due to its unique structural and electronic properties. Its conformational flexibility, characterized by the equilibrium between O-cis and O-trans rotamers, plays a critical role in its reactivity. The well-established synthetic routes to PEB, coupled with its propensity to undergo intramolecular cyclization reactions, make it a powerful tool for the construction of complex molecular architectures. As research in organic synthesis, medicinal chemistry, and materials science continues to advance, the importance of versatile building blocks like this compound is set to grow.

References

- Keglevich, G., et al. (2021). Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide. RSC Publishing.

- Umeda, R., et al. Metal-Free Benzannulation to Synthesis of 2,3-Disubstituted Naphthalenes: Reaction of this compound and Alkynes by Brønsted Acid. Oxford Academic.

- Keglevich, G., et al. (2021). Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide. Reaction Chemistry & Engineering.

- PubChem. (n.d.). This compound. PubChem.

- National Center for Biotechnology Information. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health.

- CymitQuimica. (n.d.). This compound. CymitQuimica.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry.

- ChemicalBook. (n.d.). 2-PHENYLETHYNYL-BENZALDEHYDE(59046-72-9) 1H NMR spectrum. ChemicalBook.

- SpectraBase. (n.d.). 2-(2-Phenylethynyl)benzaldehyde. SpectraBase.

- Preprints.org. (2023). Bu-Promoted Intramolecular Cycloaddition of 2'-Alkynyl-Biaryl-2-Aldehyde N-Tosylhydrazones Approach to 3-Substituted 1H. Preprints.org.

- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted Benzaldehyde Derivatives. BenchChem.

- BenchChem. (n.d.). A Comparative Guide to X-ray Crystallographic Data Validation for 2-Methylbenzaldehyde Derivatives. BenchChem.

- PubMed. (2016). Conformational Searching with Quantum Mechanics. PubMed.

- MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI.

- National Center for Biotechnology Information. (n.d.). Cyclizations of phenylethyl-substituted pyridinecarboxaldehydes. National Institutes of Health.

- Blueline Chemicals. (n.d.). This compound. Blueline Chemicals.

- ChemicalBook. (n.d.). 2-PHENYLETHYNYL-BENZALDEHYDE. ChemicalBook.

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

- Apollo Scientific. (n.d.). This compound. Apollo Scientific.

- Tokyo Chemical Industry. (n.d.). This compound. Tokyo Chemical Industry.

- ChemicalBook. (n.d.). 2-PHENYLETHYNYL-BENZALDEHYDE. ChemicalBook.

Sources

- 1. This compound | C15H10O | CID 10013210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. CAS 59046-72-9: this compound | CymitQuimica [cymitquimica.com]

- 5. academic.oup.com [academic.oup.com]

- 6. rsc.org [rsc.org]

- 7. preprints.org [preprints.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]

- 13. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclizations of phenylethyl-substituted pyridinecarboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

A Mechanistic and Practical Guide to the Synthesis of 2-(Phenylethynyl)benzaldehyde via Sonogashira Cross-Coupling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Phenylethynyl)benzaldehyde is a valuable bifunctional building block in organic synthesis, serving as a precursor for complex heterocyclic systems and functionalized materials.[1] Its synthesis is most efficiently achieved through the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized centers.[2] This guide provides an in-depth exploration of the reaction mechanism, a critical analysis of the factors influencing reaction success, a detailed experimental protocol for its synthesis, and a summary of optimization parameters. By elucidating the causality behind experimental choices, this document aims to equip researchers with the knowledge to not only replicate the synthesis but also to intelligently adapt it for related transformations.

The Sonogashira Reaction: Core Principles

First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the Sonogashira reaction has become an indispensable tool in synthetic organic chemistry.[3] It facilitates the coupling of a terminal alkyne with an aryl or vinyl halide under mild conditions.[4][5] The reaction's distinction and high efficiency stem from its dual-catalyst system, employing both a palladium complex and a copper(I) co-catalyst.[2][6] The palladium catalyst orchestrates the primary cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne, allowing the reaction to proceed at or near room temperature.[7][8] The overall transformation for the synthesis of this compound is shown below:

Scheme 1. General Sonogashira cross-coupling reaction for the synthesis of this compound.

A Detailed Mechanistic Exploration: The Dual Catalytic Cycle

The elegance of the Sonogashira coupling lies in the synergistic interplay between two interconnected catalytic cycles: the palladium cycle and the copper cycle.[9] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The Palladium Cycle: The Cross-Coupling Engine

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the 2-halobenzaldehyde (where X is typically I or Br).[4] This forms a square planar Pd(II) intermediate. The reactivity order for the halide is I > Br > Cl, making 2-iodobenzaldehyde a highly reactive and preferred substrate.[4]

-

Transmetalation: This is the crucial step where the two organic fragments are brought together on the palladium center. The copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing a halide ion.[9][10]

-

Reductive Elimination: The resulting diorganopalladium(II) complex is unstable and rapidly undergoes reductive elimination. The two organic ligands (the benzaldehyde moiety and the phenylethynyl group) couple to form the final product, this compound, while regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4]

The Copper Cycle: Alkyne Activation

The copper co-catalyst's primary role is to activate the terminal alkyne, preparing it for the transmetalation step.

-

π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the triple bond of phenylacetylene, forming a π-alkyne complex. This coordination increases the acidity of the terminal acetylenic proton.[7][11]

-

Deprotonation: In the presence of a base (commonly an amine like triethylamine), the acidic proton is removed to form the key copper(I) acetylide intermediate.[12][13] This species is the active nucleophile that participates in the transmetalation step of the palladium cycle. The base also serves to neutralize the hydrogen halide byproduct formed during the reaction.[12]

The interconnected nature of these cycles allows the reaction to proceed efficiently under mild conditions.

Diagram 1. Interconnected Palladium and Copper catalytic cycles.

Field-Proven Insights: The Causality Behind Experimental Choices

A successful synthesis relies on the rational selection of reagents and conditions. Each component plays a critical role that can dramatically influence reaction efficiency and product yield.

| Component | Common Choices | Rationale & Field Insights |

| Aryl Halide | 2-Iodobenzaldehyde, 2-Bromobenzaldehyde | Reactivity follows the trend I > Br >> Cl.[4] 2-Iodobenzaldehyde is the most reactive, allowing for milder conditions (room temperature to 50 °C) and lower catalyst loadings. 2-Bromobenzaldehyde is a viable, often cheaper alternative but typically requires higher temperatures and longer reaction times to achieve comparable yields. |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by amines or phosphine ligands.[4] This is often preferred for operational simplicity. Pd(PPh₃)₄ is a direct source of Pd(0) but is more sensitive to air and moisture. Catalyst loading is typically 1-5 mol%. |

| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | CuI is the most common and effective co-catalyst.[8] Its role is to form the copper acetylide intermediate, which accelerates the transmetalation step.[8] In its absence (copper-free conditions), the reaction often requires stronger bases and higher temperatures. The main drawback of copper is the potential for promoting the oxidative homocoupling of the alkyne (Glaser coupling), forming 1,4-diphenylbuta-1,3-diyne as a byproduct.[14] |

| Base | Triethylamine (NEt₃), Diisopropylamine (DIPA), Piperidine | The base is crucial for deprotonating the alkyne and neutralizing the HX byproduct.[12] Amine bases are often used in excess and can serve as both the base and the solvent.[15] The choice of amine can influence the reaction rate; for instance, piperidine has been shown to give high yields under aerobic conditions.[16] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, particularly in copper-free systems.[10] |

| Solvent | Triethylamine, THF, DMF, Toluene | Anhydrous and deaerated solvents are critical because oxygen can oxidize and deactivate the Pd(0) catalyst and promote alkyne homocoupling.[4][7] Using an amine base like triethylamine as the solvent is common and convenient.[17] For less soluble substrates, co-solvents like THF or toluene may be necessary.[18] |

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for the gram-scale synthesis of this compound.[17]

Materials & Equipment:

-

2-Bromobenzaldehyde (3.70 g, 20.0 mmol, 1.0 equiv)

-

Phenylacetylene (2.08 g, 2.22 mL, 20.4 mmol, 1.02 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.28 g, 0.40 mmol, 2 mol%)

-

Copper(I) Iodide (CuI) (38 mg, 0.20 mmol, 1 mol%)

-

Triethylamine (NEt₃), anhydrous (80 mL)

-

100 mL Schlenk flask or three-neck round-bottom flask with a magnetic stir bar

-

Condenser and inert gas line (Nitrogen or Argon)

-

Standard glassware for aqueous workup and column chromatography

Procedure:

-

Reaction Setup: To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add 2-bromobenzaldehyde (3.70 g), PdCl₂(PPh₃)₂ (0.28 g), and CuI (38 mg).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.[19]

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (80 mL) via cannula or syringe. Stir the mixture to dissolve the solids. Add phenylacetylene (2.22 mL) dropwise via syringe.

-

Reaction: Heat the resulting mixture to 50 °C in an oil bath under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (95:5) eluent system. The reaction is typically complete within 3-6 hours.

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting benzaldehyde), cool the mixture to room temperature. Quench the reaction by slowly adding distilled water (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with brine (saturated NaCl solution, 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product. Purify the resulting crude brown oil by flash column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient (starting with 95:5) to afford this compound as a pure product. A typical yield is >90%.[17]

Diagram 2. Step-by-step experimental workflow.

Conclusion

The Sonogashira cross-coupling reaction is a robust and highly efficient method for the synthesis of this compound. A thorough understanding of the dual palladium and copper catalytic cycles is essential for rational optimization and troubleshooting. By carefully selecting the aryl halide, catalyst system, base, and solvent, researchers can achieve high yields of this versatile synthetic intermediate. The provided protocol offers a reliable, self-validating starting point for laboratory synthesis, empowering scientific professionals to utilize this powerful transformation in their drug development and materials science endeavors.

References

-

Wikipedia. Sonogashira coupling. [Online] Available at: [Link]

-

Shaheen, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Online] Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Online] Available at: [Link]

-

J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. J&K Scientific LLC. [Online] Available at: [Link]

-

ResearchGate. (n.d.). The copper/palladium cooperation in Sonogashira coupling. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction. [Online] Available at: [Link]

-

ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Online] Available at: [Link]

-

Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Online] Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Online] Available at: [Link]

-

Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. [Online] Available at: [Link]

-

Chinchilla, R., & Nájera, C. (2011). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Online] Available at: [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). [Online] Available at: [Link]

-

ResearchGate. (n.d.). Selected examples of ligands used in decarboxylative Sonogashira coupling. [Online] Available at: [Link]

-

Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Online] Available at: [Link]

-

Dr. S. K. YADAV. (2022). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Online] Available at: [Link]

-

Beilstein-Institut. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]

-

Pharmalab. (n.d.). Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide. [Online] Available at: [Link]

-

Organic Syntheses. (n.d.). Oxyboration: Synthesis of Borylated Benzofurans. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. [Online] Available at: [Link]

-

Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Online] Available at: [Link]

-

The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Online] Available at: [Link]

- Google Patents. (n.d.). RU2524961C1 - Method of producing phenylethynyl derivatives of aromatic compounds.

-

ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Online] Available at: [Link]

-

Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Online] Available at: [Link]

-

Pharmalab. (2020). Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide. [Online] Available at: [Link]

Sources

- 1. Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide - pharmalab [pharmalab.hu]

- 2. mdpi.com [mdpi.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. arodes.hes-so.ch [arodes.hes-so.ch]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. scribd.com [scribd.com]

spectroscopic data of 2-(Phenylethynyl)benzaldehyde (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Phenylethynyl)benzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₁₅H₁₀O), a key intermediate in organic synthesis. As researchers and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization. This document moves beyond a simple presentation of data, offering insights into the interpretation of the spectra, the rationale behind the observed signals, and the experimental protocols for their acquisition.

Molecular Structure and Spectroscopic Implications

This compound is an aromatic compound featuring three key functional groups: a benzaldehyde moiety, a phenyl group, and an internal alkyne linker. This specific arrangement of conjugated π-systems dictates its unique spectroscopic signature. The aldehyde group, being electron-withdrawing, and its ortho position relative to the bulky phenylethynyl group, create a distinct electronic and steric environment that is clearly reflected in its NMR, IR, and MS data.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Expertise & Experience: Interpreting the NMR Data

The choice of solvent, deuterated chloroform (CDCl₃), is standard for non-polar to moderately polar organic compounds, ensuring good solubility without interfering signals. Tetramethylsilane (TMS) is used as the internal standard, defining the 0 ppm reference point. The spectra are typically recorded on a 300 or 400 MHz spectrometer, which provides sufficient resolution to distinguish the closely spaced aromatic protons.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum is characterized by a highly deshielded aldehyde proton and a complex aromatic region.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.65 | d | 0.4 | 1H | Aldehyde (-CHO) |

| 7.95 | dd | 0.8, 7.6 | 1H | Ar-H |

| 7.64 | dd | 0.8, 7.6 | 1H | Ar-H |

| 7.55-7.60 | m | - | 3H | Ar-H |

| 7.45 | tt | 0.8, 7.6 | 1H | Ar-H |

| 7.36-7.40 | m | - | 3H | Ar-H |

| Data sourced from The Royal Society of Chemistry[1]. |

Causality Behind Assignments:

-

Aldehyde Proton (10.65 ppm): This proton is significantly downfield due to the powerful anisotropic deshielding effect of the carbonyl (C=O) group and its direct attachment to the sp²-hybridized carbon. The small doublet splitting (J = 0.4 Hz) is likely due to a weak four-bond coupling to an adjacent aromatic proton.

-

Aromatic Protons (7.36-7.95 ppm): The nine aromatic protons appear in a complex, overlapping region. The protons on the benzaldehyde ring are generally more deshielded than those on the phenyl ring due to the electron-withdrawing effect of the aldehyde. The proton ortho to the aldehyde (at 7.95 ppm) is the most deshielded of the ring protons.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum confirms the presence of 15 distinct carbon environments, consistent with the molecular formula.

| Chemical Shift (δ) ppm | Assignment |

| 191.7 | Aldehyde Carbonyl (C=O) |

| 135.8 | Aromatic C |

| 133.7 | Aromatic C |

| 133.2 | Aromatic C |

| 131.6 | Aromatic C |

| 129.0 | Aromatic C |

| 128.6 | Aromatic C |

| 128.5 | Aromatic C |

| 127.2 | Aromatic C |

| 126.8 | Aromatic C |

| 122.3 | Quaternary Aromatic C |

| 96.3 | Alkyne C |

| 84.8 | Alkyne C |

| Data sourced from The Royal Society of Chemistry[1]. |